molecular formula C9H10O3S B2357343 2-(2-(Methylsulfonyl)phenyl)oxirane CAS No. 93114-07-9

2-(2-(Methylsulfonyl)phenyl)oxirane

Cat. No.: B2357343
CAS No.: 93114-07-9
M. Wt: 198.24
InChI Key: FFHMSWBJPYBIRJ-UHFFFAOYSA-N
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Description

2-(2-(Methylsulfonyl)phenyl)oxirane is a chemical compound belonging to the class of epoxides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of an oxirane ring attached to a phenyl group substituted with a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylsulfonyl)phenyl)oxirane typically involves the reaction of 2-(methylsulfonyl)phenyl with an epoxidizing agent. One common method is the reaction of 2-(methylsulfonyl)phenyl with a peracid, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in a controlled environment to maintain the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylsulfonyl)phenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Methylsulfonyl)phenyl)oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymerization processes.

    Biology: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Medicine: Explored for its role in drug synthesis and as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylsulfonyl)phenyl)oxirane: Similar structure but with the methylsulfonyl group at the para position.

    2-(4-Methylsulfonylphenyl)indole: Contains an indole ring instead of an oxirane ring.

    2-(4-Methylsulfonylphenyl)benzimidazole: Contains a benzimidazole ring instead of an oxirane ring.

Uniqueness

2-(2-(Methylsulfonyl)phenyl)oxirane is unique due to the presence of the oxirane ring, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

2-(2-methylsulfonylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(10,11)9-5-3-2-4-7(9)8-6-12-8/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHMSWBJPYBIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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